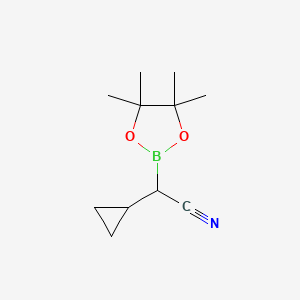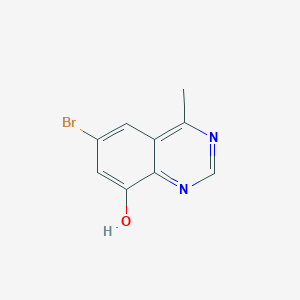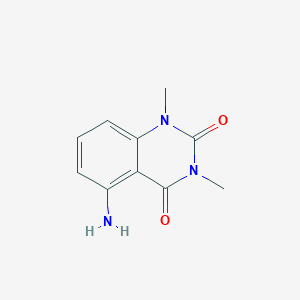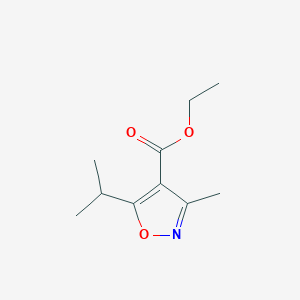
2,6-Dichloro-4-trifluoromethylbenzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzothiazole ring. It is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole typically involves the halogenation of benzothiazole derivatives. One common method starts with the halogenation of p-chlorobenzotrifluoride, followed by ammoniation to introduce the benzothiazole ring. The reaction conditions often involve the use of halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole involves large-scale halogenation and ammoniation processes. The starting material, p-chlorobenzotrifluoride, is subjected to halogenation using chlorine gas in the presence of a catalyst. The resulting intermediate is then treated with ammonia to form the final benzothiazole compound. This process is characterized by its efficiency, cost-effectiveness, and environmental friendliness due to the recovery and reuse of ammonia .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Applications De Recherche Scientifique
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s unique structure allows it to bind to these targets with high affinity, disrupting normal cellular processes and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound is structurally similar but lacks the benzothiazole ring.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Another similar compound with a pyridine ring instead of a benzothiazole ring.
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C8H2Cl2F3NS |
|---|---|
Poids moléculaire |
272.07 g/mol |
Nom IUPAC |
2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H2Cl2F3NS/c9-3-1-4(8(11,12)13)6-5(2-3)15-7(10)14-6/h1-2H |
Clé InChI |
MHRKCVQJVSYVNX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


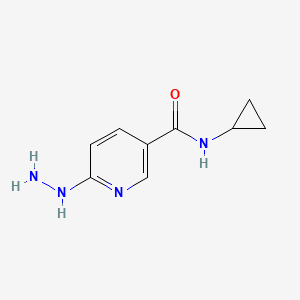

![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
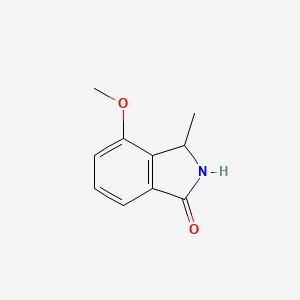
![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11758143.png)


